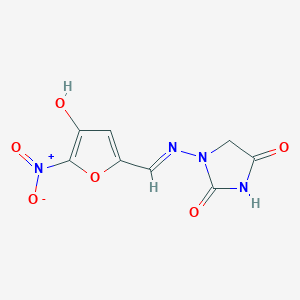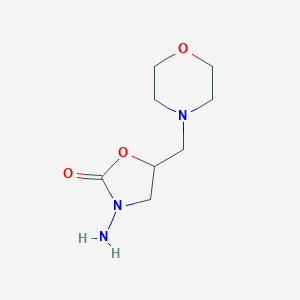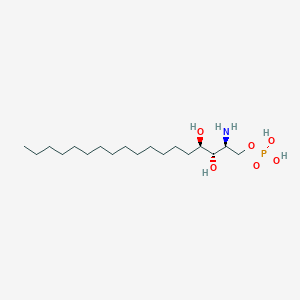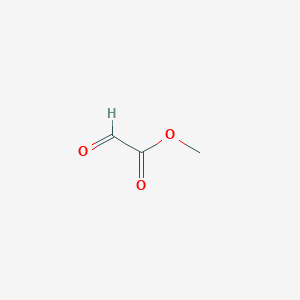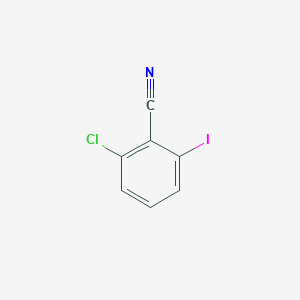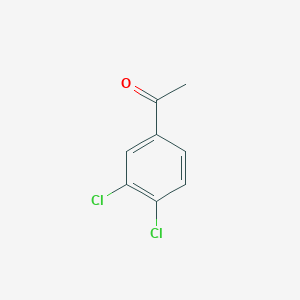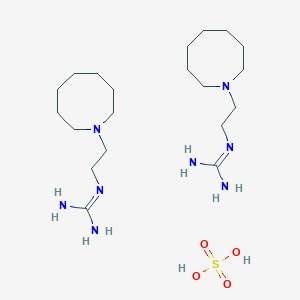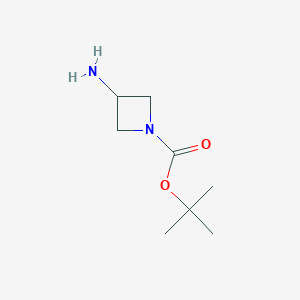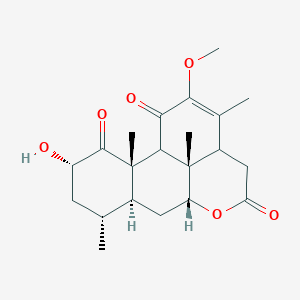
picrasin B
Descripción general
Descripción
. It belongs to the class of quassinoids, which are known for their bitter taste and various biological activities. Nigakilactone I has been studied for its antifeedant and insecticidal properties, particularly against the Diamondback Moth .
Aplicaciones Científicas De Investigación
Nigakilactone I has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying quassinoid structures and their reactivity. In biology, Nigakilactone I is studied for its antifeedant and insecticidal properties, making it a potential candidate for developing natural insecticides . In medicine, Nigakilactone I has shown potential anti-inflammatory, antibacterial, and anticancer effects . Its neuroprotective properties are also being explored for potential therapeutic applications .
Mecanismo De Acción
Target of Action
Picrasin B, also known as Nigakilactone I, is a compound that can be isolated from the bark of Picrasma quassioides . It has been found to show antifeedant and insecticidal activity against Diamondback Moth . It also exhibits significant clastogenic activity in cell cultures of Don lung cells of Chinese hamster .
Mode of Action
It is known to exhibit antifeedant and insecticidal activity . This suggests that it may interact with specific targets in insects to deter feeding and cause lethality.
Biochemical Pathways
It is known that this compound exhibits excellent neuroprotective effects against h2o2-induced oxidative stress in sh-sy5y human neuroblastoma cells . This suggests that it may influence pathways related to oxidative stress and neuroprotection.
Pharmacokinetics (ADME Properties)
It is known that this compound is a compound that can be isolated from the bark of picrasma quassioides
Result of Action
This compound shows antifeedant and insecticidal activity against Diamondback Moth . It also exhibits significant clastogenic activity in cell cultures of Don lung cells of Chinese hamster . In addition, it demonstrates excellent neuroprotective effects against H2O2-induced oxidative stress in SH-SY5Y human neuroblastoma cells .
Action Environment
It is known that this compound can be isolated from the bark of picrasma quassioides , suggesting that its production and efficacy may be influenced by the growth conditions of the plant
Análisis Bioquímico
Biochemical Properties
In vitro experiments with Picrasin B have demonstrated excellent neuroprotective effects against H2O2-induced oxidative stress in SH-SY5Y human neuroblastoma cells
Cellular Effects
This compound has been found to have potent activity that was equal to the effects of trolox, but it did not show any cytotoxic activity towards HeLa or A549 cells
Métodos De Preparación
Análisis De Reacciones Químicas
Nigakilactone I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Nigakilactone I can lead to the formation of corresponding ketones and aldehydes .
Comparación Con Compuestos Similares
Nigakilactone I is part of a larger family of quassinoids, which includes compounds like Nigakilactone N and Quassin . Compared to these similar compounds, Nigakilactone I is unique in its specific structure and biological activities. For instance, while Quassin is known for its strong bitter taste and use as a bittering agent, Nigakilactone I is more studied for its insecticidal and medicinal properties . Other similar compounds include various Nigakilactones (A, B, C, etc.), each with distinct structural features and biological activities .
Propiedades
IUPAC Name |
(1S,2S,4S,6R,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-9-6-13(22)19(25)21(4)11(9)7-14-20(3)12(8-15(23)27-14)10(2)17(26-5)16(24)18(20)21/h9,11-14,18,22H,6-8H2,1-5H3/t9-,11+,12+,13+,14-,18+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESOKLRVLMVNMO-WCAPFRRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26121-56-2 | |
| Record name | (2α)-2-Hydroxy-12-methoxypicras-12-ene-1,11,16-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26121-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)

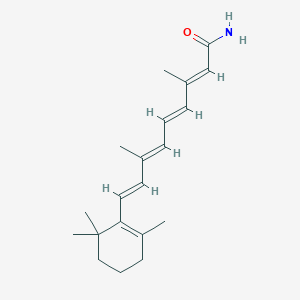
![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)
